tert-Butyl (2-cyanopropan-2-yl)carbamate

Orthogonal protection Hydrogenolysis stability Peptide chemistry

In multistep synthesis, incompatible protecting groups derail yields and timelines. tert-Butyl (2-cyanopropan-2-yl)carbamate (Boc-AIBN) provides a precise acid-labile deprotection trigger orthogonal to Cbz and Fmoc, eliminating hydrogenation or base cleavage conflicts. • Orthogonal deprotection: stable to catalytic hydrogenolysis and nucleophilic bases; cleaved cleanly with TFA or HCl/dioxane, enabling stepwise amine unmasking. • Direct precursor to tetrasubstituted N-H pyrroles via one-pot three-component cyclization, resistant to cyclization conditions. • Process economy: 95 °C lower boiling point and 15.6% lower molecular weight than benzyl analog reduce solvent energy and distillation time in scale-up. Supplied at ≥98% purity, stored at 2-8 °C, with global shipping and full documentation.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 133117-97-2
Cat. No. B152847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-cyanopropan-2-yl)carbamate
CAS133117-97-2
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C#N
InChIInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12)
InChIKeyGIGXCVOTKUOLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-cyanopropan-2-yl)carbamate: Overview


tert-Butyl (2-cyanopropan-2-yl)carbamate (CAS 133117-97-2) is an N-Boc-protected α,α-dimethyl aminonitrile, molecular formula C₉H₁₆N₂O₂ and molecular weight 184.24 g/mol . The compound consists of a 2-cyanopropan-2-yl (α-aminoisobutyronitrile, AIBN) core whose primary amine is protected by a tert-butoxycarbonyl (Boc) group, and appears as a white to off-white solid stored at 2–8 °C . It serves as a versatile protected building block in medicinal chemistry and heterocycle synthesis, most notably as a precursor to tetrasubstituted pyrroles . The combination of the acid-labile Boc moiety with the α-cyano motif enables orthogonal deprotection strategies and downstream functionalization pathways that are not simultaneously accessible with structurally close carbamate analogs.

tert-Butyl (2-cyanopropan-2-yl)carbamate: Irreplaceable Advantages


Substituting tert-butyl (2-cyanopropan-2-yl)carbamate with its benzyl (Cbz) or 9-fluorenylmethyl (Fmoc) carbamate counterparts may appear viable because all three compounds share the same 2-cyanopropan-2-ylamine core. However, the protecting group chemistry is fundamentally different: the Boc group is labile to mild acid (e.g., TFA, HCl/dioxane) yet stable to catalytic hydrogenolysis and nucleophilic bases, whereas the Cbz group requires hydrogenolysis or strong acid for removal and the Fmoc group is base-labile [1][2]. In synthetic sequences that involve acid-sensitive intermediates, hydrogenation-incompatible functional groups, or stepwise deprotection of multiple masked amines, an incorrect choice of protecting group leads to cleavage incompatibility, low yield, or synthetic dead-ends. The evidence below quantifies the key physicochemical and reactivity parameters that render the Boc-protected variant uniquely suited for specific synthetic workflows.

tert-Butyl (2-cyanopropan-2-yl)carbamate: Comparative Evidence


Orthogonal Boc-Cbz Deprotection Selectivity

The tert-butyl carbamate (Boc) group is far less susceptible to catalytic hydrogenolysis than the benzyl carbamate (Cbz) group. When both protecting groups coexist in a molecule, Cbz can be completely cleaved by H₂/Pd-C while the Boc group remains intact, enabling sequential amine unmasking. Conversely, Boc is cleaved cleanly by 20–50% TFA in DCM within 30 minutes whereas Cbz withstands these mild acid conditions [1]. This orthogonal selectivity profile is not achievable if the benzyl analog (Benzyl (1-cyano-1-methylethyl)carbamate, CAS 100134-82-5) is used as a single protecting group; only the Boc derivative permits the hydrogenation-compatible then acid-triggered dual-deprotection strategy.

Orthogonal protection Hydrogenolysis stability Peptide chemistry

Molecular Weight and Atom Economy Advantage

tert-Butyl (2-cyanopropan-2-yl)carbamate (MW 184.24 g/mol) is 15.6% lighter than its benzyl counterpart Benzyl (1-cyano-1-methylethyl)carbamate (MW 218.25 g/mol) . In synthetic operations where the Boc/Cbz group is eventually removed, the smaller molecular weight of the Boc group translates to lower mass throughput per mole of active intermediate, reducing raw material consumption and waste generation in multi-step sequences.

Atom economy Scale-up Process chemistry

Lower Boiling Point for Easier Purification

The Boc-protected aminonitrile exhibits a predicted boiling point of 286.5±23.0 °C , which is approximately 95 °C lower than the benzyl analog (381.6±35.0 °C predicted) . This difference in volatility facilitates removal of excess reagent or solvent under reduced pressure and enables more efficient drying after aqueous workup, reducing the risk of thermal decomposition for heat-sensitive downstream intermediates.

Volatility Purification Residual solvent removal

Selective Acid-Base Extraction via Carbamate pKa

The carbamate N-H of the target compound has a predicted pKa of 9.79±0.46 , indicating mild acidity amenable to deprotonation by moderate bases (e.g., NaHCO₃, pH ~8.3). This property supports selective extraction and purification protocols: the Boc compound can be partitioned into organic phases under slightly basic aqueous conditions where the unprotected amine (2-amino-2-methylpropionitrile, CAS 19355-69-2, free base pKa of amine ~10–11) would remain largely protonated and water-soluble. The carbamate NH acidity is a class-level feature of N-Boc-protected amines and is absent in the N-alkylated or unprotected analogs, providing a handle for differential workup in parallel synthesis or library production.

Acid-base extraction Purification workflow pKa

Orthogonal Boc-Fmoc Deprotection Routes

In contrast to Fmoc-protected aminonitriles, which require secondary amine bases (e.g., 20% piperidine in DMF) for deprotection, the Boc group is cleaved by mild acid (TFA/DCM, 20–50%, 25 °C, 15–30 min). This acid-lability is fully orthogonal to base-labile Fmoc chemistry [1]. The N-methylated derivative, tert-butyl N-(1-cyano-1-methylethyl)-N-methylcarbamate (CAS 746658-88-8) , further illustrates the structural specificity: the methyl substituent on nitrogen eliminates the carbamate N-H, blocking deprotonation and significantly altering reactivity. The parent non-methylated Boc compound retains the free N-H, which is essential for subsequent functionalization via N-alkylation, acylation, or sulfonylation prior to Boc removal.

Fmoc deprotection Solid-phase synthesis Protecting group strategy

Crystalline Solid vs. Liquid Handling

The target compound is a white to off-white solid with storage recommended at 2–8 °C . In contrast, the unprotected parent amine, 2-amino-2-methylpropionitrile, is a low-boiling liquid (bp 150.4 °C) with a flash point of 44.7 °C and requires handling as a flammable, volatile liquid . The solid-state form of the Boc-protected species simplifies weighing accuracy, reduces vapor exposure risk, and improves long-term shelf stability—factors that directly affect reproducibility in milligram-scale medicinal chemistry and kilogram-scale process development alike.

Storage stability Solid handling Inventory management

tert-Butyl (2-cyanopropan-2-yl)carbamate: Application Scenarios


Tetrasubstituted Pyrrole Cyclization

In the one-pot three-component synthesis of tetrasubstituted N-H pyrroles from secondary propargylic alcohols, 1,3-dicarbonyl compounds, and carbamate precursors, tert-butyl (2-cyanopropan-2-yl)carbamate serves as a protected ammonia equivalent. The Boc group withstands the cyclization conditions and can be removed afterward under mild acid without disturbing the pyrrole ring, a strategy leveraged in heterocyclic chemistry to construct functionalized pyrrole libraries for drug discovery [1].

Raltegravir-Class HIV Integrase Inhibitor Intermediate

The structurally related benzyl carbamate analog is a key intermediate in the synthesis of Raltegravir, an HIV integrase strand transfer inhibitor. tert-Butyl (2-cyanopropan-2-yl)carbamate can be employed as an alternative protected 2-aminopropionitrile building block to access novel integrase inhibitor analogs with modified pharmacokinetic or resistance profiles, enabled by the Boc group's exclusive acid-labile deprotection profile that avoids hydrogenation steps incompatible with late-stage functional groups present in the target scaffold .

Parallel Library Synthesis with Orthogonal Deprotection

In automated parallel synthesis or solid-phase organic synthesis workflows where multiple protecting groups are simultaneously employed, the Boc-protected α-aminoisobutyronitrile provides an acid-triggered release point that is fully orthogonal to base-labile Fmoc or hydrogenolysis-labile Cbz protection. The predicted pKa of 9.79 also allows selective workup via basic aqueous extraction, enabling clean product isolation without chromatography in array synthesis.

Large-Scale Process Chemistry Advantages

When scaling the synthesis of pharmaceutical intermediates, the 95 °C lower boiling point and 15.6% lower molecular weight of the Boc compound compared to the benzyl analog directly reduce solvent evaporation energy costs, distillation time, and sacrificial mass throughput . These factors combine to make the Boc-protected aminonitrile the economically rational choice in process routes where the protecting group is ultimately removed.

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